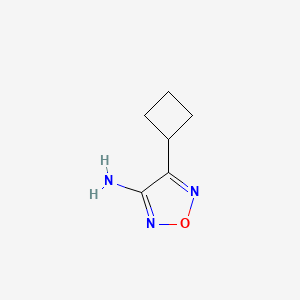![molecular formula C5H5F3N2O B13456049 [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The trifluoromethyl group attached to the imidazole ring enhances the compound’s chemical stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis, which yields high efficiency and excellent product yields .
Industrial Production Methods: Industrial production methods for this compound often involve the use of electrochemical fluorination (ECF) of methanesulfonic acid, followed by hydrolysis and reprotonation of the resulting triflate salt . This method is efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethyl group makes it a strong acid, which can participate in electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts, Schiff’s base complexes, and trimethylsilyltrifluoromethanesulfonate (TMSOTF). Reaction conditions often involve microwave radiation and mild temperatures to ensure high yields and efficiency .
Major Products Formed: The major products formed from these reactions include disubstituted imidazoles and various trifluoromethylated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits antibacterial, antiviral, and antifungal activities, making it a potential candidate for drug development . In the industry, it is used in the production of high-end chemicals, including fluorinated surfactants and emulsifiers .
Wirkmechanismus
The mechanism of action of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, thereby increasing its biological activity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, leading to the disruption of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone. These compounds also contain the trifluoromethyl group, which imparts similar chemical properties .
Uniqueness: What sets [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol apart is its imidazole ring, which provides additional sites for chemical modification and enhances its biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H5F3N2O |
|---|---|
Molekulargewicht |
166.10 g/mol |
IUPAC-Name |
[1-(trifluoromethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)10-2-1-9-4(10)3-11/h1-2,11H,3H2 |
InChI-Schlüssel |
NPPDBVUBJJUPAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


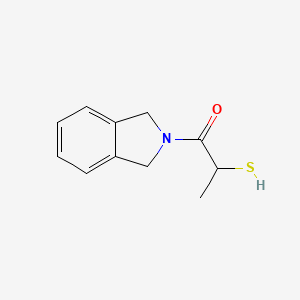
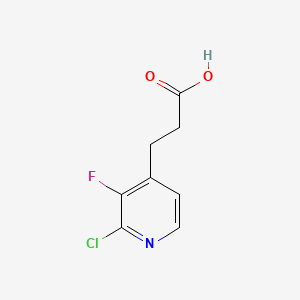
![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
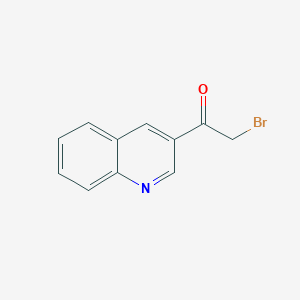
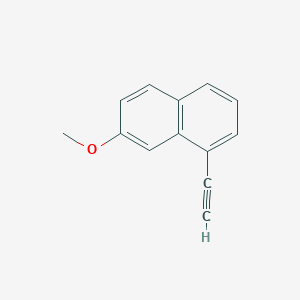
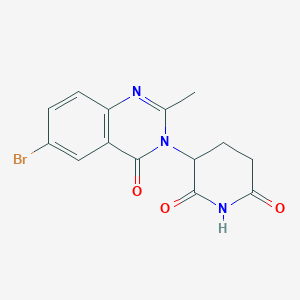
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
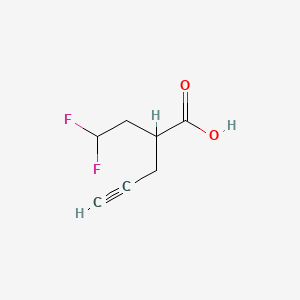
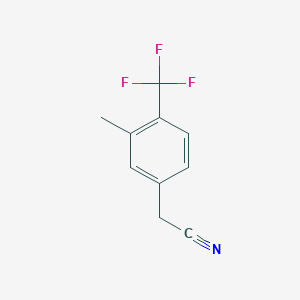
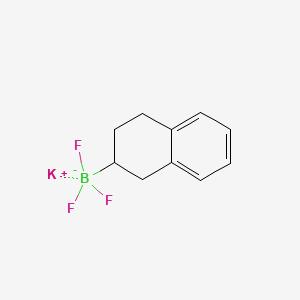
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
